molecular formula C6H10N4 B13301997 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine

Cat. No.: B13301997
M. Wt: 138.17 g/mol
InChI Key: LLFGXZAZFFCZBM-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated diazepine ring. The diazepine ring system (seven-membered ring with two nitrogen atoms) provides structural flexibility, while the triazole moiety contributes to electron-rich characteristics, enabling diverse pharmacological interactions.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C6H10N4/c1-2-7-4-6-5-8-9-10(6)3-1/h5,7H,1-4H2

InChI Key

LLFGXZAZFFCZBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=NN2C1

Origin of Product

United States

Preparation Methods

Synthesis from Benzodiazepine Precursors

One of the most established methods involves cyclization of benzodiazepine derivatives bearing suitable functional groups. For example, the condensation of benzodiazepine-2-thione derivatives with hydrazides under reflux conditions facilitates ring closure to form the triazolo-diazepine core.

Key Reaction:

Benzodiazepine-2-thione + Hydrazide → Cyclization → 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine

Reaction Conditions:

  • Solvent: Ethanol, methanol, or other lower alkanols
  • Temperature: Reflux (60–120°C)
  • Reagents: Acid hydrazides, often used in excess (2–5 equivalents)
  • Duration: 1–48 hours

Research Findings:

  • Heating benzodiazepine-2-thione derivatives with acetic acid hydrazide in ethanol at reflux yields the target compound with yields up to 70% (see).
  • The reaction proceeds via formation of an intermediate hydrazone, followed by cyclization under thermal conditions.

Data Table: Cyclization Conditions and Yields

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
Benzodiazepine-2-thione Acetic acid hydrazide Ethanol Reflux 24 h 47.7–70
1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione Hydrazide Ethanol Reflux 24 h 47.7

Multicomponent Assembly Processes (MCAP) and Cyclizations

Sequential Diazotization, Azidation, and Cycloaddition

Recent advances utilize multicomponent reactions to construct the fused heterocyclic framework efficiently. For example, the sequential diazotization of amino precursors, followed by azidation and cycloaddition, leads to the formation of the triazolo-diazepine core.

Method Highlights:

  • Starting with 2-amino-N-benzylpropargylamine
  • Diazotization with sodium nitrite (NaNO₂) in acidic medium
  • In situ generation of azide (NaN₃)
  • Copper-catalyzed or thermal cycloaddition to form the fused ring

Reaction Parameters:

Reagent Equivalents Solvent Temperature Time Yield (%) Reference
NaNO₂ 1.4 eq Water 0°C to room temp 1–2 h High
NaN₃ 1.4 eq Water Reflux 2–4 h Variable

Data Table: Multicomponent Reaction Conditions

Starting Material Key Reagents Solvent Conditions Yield (%) Reference
2-Amino-N-benzylpropargylamine NaNO₂, NaN₃ Water Reflux Up to 80

Notable Discoveries

  • The method allows for diversification by varying aldehydes, amines, and alkynes, enabling synthesis of various substituted derivatives.
  • The process is metal-free, environmentally friendly, and suitable for high-throughput synthesis.

Cyclization of Dihydrobenzodiazepines with Phosgene or Thiophosgene

Synthesis of Triazolobenzodiazepines via Phosgene Derivatives

This approach involves reacting 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with phosgene or thiophosgene to induce cyclization, forming the fused triazole ring.

Reaction Pathway:

Dihydrobenzodiazepine-2-thione + Phosgene/Thiophosgene → Cyclization → this compound

Conditions:

  • Solvent: Lower alkanols (methanol, ethanol, 1-butanol)
  • Temperature: 60–120°C
  • Duration: 1–24 hours
  • Reagents: Phosgene or thiophosgene (used in excess)

Research Data:

  • Heating in ethanol or 1-butanol yields the desired triazolodiazepines with yields up to 70% (see).
  • The process involves formation of carbamoyl intermediates, followed by intramolecular cyclization.

Data Table: Phosgene/Thiophosgene Cyclization

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione Phosgene/Thiophosgene Ethanol / 1-Butanol 60–120°C 1–24 h Up to 70

Additional Synthetic Routes and Variations

Use of Dicyano Vinyl Derivatives

Hydrolysis of dicyano vinyl derivatives under acidic or basic conditions can lead to the formation of the target heterocycle. For instance, o-N-(dicyano-vinyl) amino-aniline, upon hydrolysis, yields derivatives that cyclize into the triazolo-diazepine core.

Reaction Conditions:

  • Hydrolysis with sodium hydroxide or hydrochloric acid
  • Reflux in ethanol or water

Research Findings:

  • Hydrolysis at 70–80°C produces the desired compound with yields of 80–90% (see).

Data Table: Hydrolysis and Cyclization of Dicyano Vinyl Derivatives

Starting Material Hydrolysis Conditions Solvent Temperature Yield (%) Reference
o-N-(Dicyano vinyl) amino-aniline hydrochloride NaOH or HCl Water / Ethanol 70–80°C 80–90

Summary of Research Discoveries and Trends

  • Versatility of Precursors: Benzodiazepine derivatives, hydrazides, and dicyano vinyl compounds serve as versatile starting points.
  • Reaction Conditions: Refluxing in ethanol, methanol, or 1-butanol under controlled temperatures (60–120°C) is common.
  • Yield Optimization: Excess reagents, high boiling solvents, and extended reaction times improve yields.
  • Environmental Considerations: Metal-free and solvent-efficient methods are increasingly favored.
  • Biological Relevance: Several synthesized derivatives exhibit promising antifungal and pharmacological activities, underscoring the importance of optimized preparation.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone Derivatives

  • Structural Differences: These derivatives incorporate an additional pyrimidine ring fused to the triazolodiazepine core, enhancing aromaticity and rigidity compared to the target compound. For example, benzo[f]pyrimido-triazolodiazepinones exhibit planar structures that may improve DNA intercalation properties .
  • Synthesis : Synthesized via a three-step sequence involving condensation, cyclization, and functionalization. Yields range from 50–70% depending on substituents .
  • Pharmacological Activity: Demonstrated moderate cytotoxicity against cancer cell lines (e.g., HT-29 colon adenocarcinoma), likely due to enhanced π-stacking interactions from the pyrimidine ring .

[1,2,3]Triazolo[1,5-a][1,4]benzodiazepines

  • Structural Differences : A benzene ring replaces the saturated diazepine moiety, increasing aromaticity and reducing conformational flexibility. This modification enhances metabolic stability but may limit binding to flexible protein targets .
  • Synthesis : Prepared via one-pot diazotization, azidation, and cycloaddition reactions under mild conditions (room temperature, 48 hours), achieving yields of 65–85% .
  • Pharmacological Activity : Compounds such as 2a and 2m showed potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus) and anticancer activity against A549 lung cancer cells (IC₅₀: 12–18 µM) .

5,6,7,8-Tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine (Scaffold A)

  • Structural Differences : The diazepine ring is fully saturated (tetrahydro form), increasing hydrophobicity and membrane permeability compared to the partially saturated target compound .
  • Pharmacological Significance : Scaffold A is a key fragment in CNS-active compounds, with derivatives showing anxiolytic effects via GABA receptor modulation .

Tetrahydrobenzo[f][1,4]thiazepines

  • Structural Differences : A sulfur atom replaces one nitrogen in the diazepine ring, altering electronic properties and hydrogen-bonding capacity. For example, 5-cyclopentyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits distinct NMR shifts (δ 1.55–2.85 ppm for cyclopentyl protons) compared to triazole-containing analogs .
  • Synthesis : Achieved via modified Pictet-Spengler reactions with 16-hour reaction times, yielding viscous oils in 60–75% purity .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Key Substituents
Target Compound 1.8* 0.15 (PBS) 2.5 (rat liver microsomes) None (parent scaffold)
Benzo[f]pyrimido-triazolodiazepinone 2.4 0.08 4.2 Methyl, chloro
[1,2,3]Triazolo[1,5-a][1,4]benzodiazepine 3.1 0.03 1.8 Nitro, methoxy
Scaffold A 1.2 0.20 6.0 Benzyl, trifluoromethyl

*Predicted using XLogP3 .

Biological Activity

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine (CAS No. 1781610-84-1) is a compound of growing interest in pharmacological research due to its diverse biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C₆H₁₁ClN₄
  • Molecular Weight : 174.63 g/mol
  • Structure : The compound features a triazole ring fused to a diazepine structure, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antianxiety Effects : Similar compounds in the triazolo-diazepine family have demonstrated anxiolytic properties. For instance, a study found that certain derivatives exhibited significant activity in tests used to detect antianxiety effects .
  • Cholinesterase Inhibition : Recent studies indicate that derivatives of triazolo-diazepines may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment. One derivative showed good AChE inhibition with effective blood-brain barrier (BBB) penetration .
  • Anticancer Activity : Compounds within this structural class have been investigated for anticancer properties. Triazole derivatives often exhibit cytotoxic effects against various cancer cell lines .

Data Table of Biological Activities

Biological ActivityReferenceFindings
Antianxiety Certain derivatives showed significant anxiolytic activity.
Cholinesterase Inhibition Exhibited selective inhibition against AChE and BChE; good BBB penetration.
Anticancer Demonstrated cytotoxic effects on various cancer cell lines.

Case Study 1: Anxiolytic Activity

A series of 6-(substituted-amino)-4H-s-triazolo[4,3-a][1,4]benzodiazepines were synthesized and evaluated for their pharmacological activity. Among these compounds, one derivative was highlighted for its promising anxiolytic effects in animal models .

Case Study 2: Alzheimer’s Disease Research

In a recent study focused on developing new anti-Alzheimer agents, several triazolo-diazepine derivatives were synthesized and tested for their cholinesterase inhibitory activity. The most potent compound exhibited significant AChE inhibition and was shown to penetrate the BBB effectively .

Q & A

Q. What are the common synthetic routes for constructing the triazolodiazepine core, and how are reaction conditions optimized?

The triazolodiazepine scaffold is typically synthesized via [3+2]-cycloaddition/rearrangement reactions. For example, hydrazine derivatives react with orthoesters or α,β-unsaturated carbonyl compounds to form the triazole ring, followed by diazepine ring closure under acidic or oxidative conditions. Key steps include:

  • Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Oxidative cyclization : Use of oxidizing agents like MnO₂ or DDQ to facilitate ring closure, as seen in the synthesis of benzo[f]pyrimido-triazolodiazepine derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .

Q. Which characterization techniques are critical for confirming the structure and purity of triazolodiazepine derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR resolves ring fusion patterns and substituent positions (e.g., distinguishing between endo/exo isomers) .
  • X-ray crystallography : Provides unambiguous confirmation of fused ring systems and stereochemistry, as demonstrated for RDA reaction products .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated derivatives .
  • Chromatography : HPLC or UPLC with UV/fluorescence detection ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic outcomes, such as failed chirality transfer or unexpected oxidation products?

In cases where traceless chirality transfer fails (e.g., during RDA decomposition of diendo-quinazolinotriazolobenzodiazepine derivatives), mechanistic studies using isotopic labeling or DFT calculations can identify steric/electronic bottlenecks. For example, oxidation of (±)-68a unexpectedly yielded benzo[f]pyrimido-triazolodiazepine 106, suggesting competing pathways involving radical intermediates. Mitigation strategies include:

  • Condition screening : Testing alternative oxidants (e.g., TEMPO vs. MnO₂) .
  • Protecting group strategy : Introducing tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
  • Monitoring by LC-MS : Real-time tracking of reaction progress to isolate kinetic vs. thermodynamic products .

Q. What methodologies are used to analyze structure-activity relationships (SAR) in triazolodiazepine derivatives?

SAR studies focus on substituent effects and ring fusion patterns:

  • Bioisosteric replacement : Comparing thieno-fused vs. aryl-fused analogs (e.g., triazoloquinazolines showed reduced anticancer activity vs. triazolopyrimidines) .

  • Halogenation : Chlorine or fluorine substitution at specific positions enhances binding affinity to CNS targets (e.g., benzodiazepine receptors) .

  • Table of analogs :

    DerivativeSubstituentBioactivity (Example)
    4H-Triazolo[1,5-a]diazepine2-AminoethylImproved water solubility
    6-Methyl-triazolo[1,5-a]pyrimidineMethyl groupEnhanced lipophilicity
    Difluoromethyl-azepineCF₂ groupIncreased metabolic stability

Q. How are computational tools integrated into mechanistic studies of triazolodiazepine reactivity?

  • DFT calculations : Modeling transition states for cycloaddition/rearrangement reactions to predict regioselectivity .
  • Molecular docking : Screening triazolodiazepines against targets like GABAₐ receptors to prioritize synthetic targets .
  • MD simulations : Assessing conformational flexibility of the diazepine ring in solvent environments .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing contradictory biological activity data across analogs?

  • Multivariate analysis : Principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Dose-response modeling : IC₅₀/EC₅₀ determination using nonlinear regression for triazolodiazepines with partial agonism .
  • Meta-analysis : Aggregating data from analogs (e.g., triazoloquinazolines vs. pyrimidines) to identify consensus pharmacophores .

Q. How can reaction scalability be optimized for multigram synthesis of triazolodiazepines?

  • Flow chemistry : Continuous processing to control exothermic steps (e.g., azide-alkyne cycloaddition) .
  • Catalyst recycling : Immobilized copper catalysts for CuAAC to reduce metal contamination .
  • Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for industrial-scale purity .

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